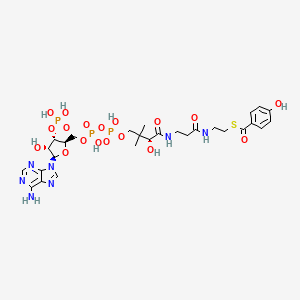

4-hydroxybenzoyl-CoA

Descripción general

Descripción

4-hidroxibezoil-CoA es un compuesto que juega un papel significativo en las vías metabólicas de ciertos microorganismos. Es un intermedio en la degradación de compuestos aromáticos, particularmente en el catabolismo del 4-clorobenzoato por bacterias que habitan en el suelo como las especies de Pseudomonas . Este compuesto está involucrado en diversas reacciones bioquímicas, lo que lo convierte en un tema de interés en bioquímica y ciencias ambientales.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

4-hidroxibezoil-CoA puede sintetizarse mediante la conversión enzimática de 4-hidroxibezoato. El proceso involucra la enzima 4-hidroxibezoato-CoA ligasa, que cataliza la reacción entre 4-hidroxibezoato, coenzima A y ATP para formar 4-hidroxibezoil-CoA, AMP y difosfato .

Métodos de Producción Industrial

La producción industrial de 4-hidroxibezoil-CoA no se reporta ampliamente, ya que generalmente se produce en pequeñas cantidades para fines de investigación. El método de síntesis enzimática mencionado anteriormente es la ruta principal para su preparación en entornos de laboratorio.

Análisis De Reacciones Químicas

Tipos de Reacciones

4-hidroxibezoil-CoA experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Reducción: La reacción de reducción generalmente requiere un donante de electrones como el bencil viologen reducido.

Hidrólisis: Las reacciones de hidrólisis son catalizadas por enzimas específicas en condiciones fisiológicas.

Productos Principales

Reducción: El producto principal es benzoil-CoA.

Hidrólisis: Los productos principales son 4-hidroxibezoato y coenzima A.

Aplicaciones Científicas De Investigación

Enzymatic Pathways

4-Hydroxybenzoyl-CoA is primarily involved in the degradation pathways of chlorinated aromatic compounds. It serves as an intermediate in the metabolic processes of various bacteria, notably within the Pseudomonas genus.

- Chlorobenzoate Degradation : The thioesterase from Pseudomonas sp. strain CBS3 catalyzes the hydrolysis of 4-HB-CoA to coenzyme A and 4-hydroxybenzoate, marking the final step in the degradation pathway of 4-chlorobenzoate. This process is crucial for bioremediation efforts targeting chlorinated pollutants in contaminated environments .

- Anaerobic Metabolism : The enzyme this compound reductase (4-HBCR) plays a critical role in the anaerobic metabolism of phenolic compounds. It catalyzes the reductive removal of hydroxyl groups from aromatic rings, yielding benzoyl-CoA and water. This reaction is essential for the utilization of phenolic substrates by anaerobic bacteria .

Structural Biology

Research into the structure and function of enzymes that interact with 4-HB-CoA has provided insights into their mechanisms.

- X-ray Crystallography : Structural studies using X-ray crystallography have elucidated the active sites of enzymes like 4-HB thioesterase, revealing critical residues involved in substrate binding and catalysis. For instance, Asp17 has been identified as a key residue facilitating nucleophilic attack during hydrolysis .

- Spectroscopic Techniques : Advanced spectroscopic methods, including Raman spectroscopy, have been employed to study the interactions of 4-HB-CoA with various enzymes. These studies have highlighted how electron density modulation affects enzyme-substrate complexes, providing a deeper understanding of enzymatic mechanisms at a molecular level .

Biotechnological Applications

The unique properties of this compound and its associated enzymes present several potential applications in biotechnology.

- Bioremediation : Given its role in degrading toxic chlorinated compounds, enzymes acting on 4-HB-CoA are being explored for bioremediation strategies to clean up contaminated sites. The ability to transform harmful pollutants into less toxic forms can be harnessed for environmental cleanup efforts .

- Synthetic Biology : The manipulation of pathways involving 4-HB-CoA could lead to the development of microbial strains capable of producing valuable biochemicals from renewable resources. By engineering strains to enhance the degradation pathways or to utilize 4-HB-CoA as a precursor, researchers aim to create efficient biosynthetic platforms for aromatic compounds .

Case Study 1: Chlorobenzene Biodegradation

Research has demonstrated that certain strains of Pseudomonas can effectively degrade chlorobenzenes through pathways involving 4-HB-CoA. Studies show that these bacteria can utilize chlorinated aromatic compounds as sole carbon sources, significantly contributing to bioremediation strategies in polluted environments .

Case Study 2: Enzyme Mechanism Elucidation

Investigations into the catalytic mechanism of 4-HB thioesterase revealed that product inhibition is not rate-limiting, suggesting that enzyme kinetics are influenced more by substrate availability than by product release. This insight aids in understanding how to optimize conditions for biotechnological applications involving these enzymes .

Mecanismo De Acción

4-hidroxibezoil-CoA ejerce sus efectos a través de reacciones enzimáticas. La enzima 4-hidroxibezoil-CoA tioesterasa lo hidroliza a 4-hidroxibezoato y coenzima A, mientras que la 4-hidroxibezoil-CoA reductasa lo reduce a benzoil-CoA . Estas reacciones son parte de las vías metabólicas que degradan los compuestos aromáticos, contribuyendo a la desintoxicación de los contaminantes ambientales.

Comparación Con Compuestos Similares

Compuestos Similares

Benzoil-CoA: Similar en estructura pero carece del grupo hidroxilo en la posición para.

4-Clorobenzoil-CoA: Contiene un átomo de cloro en lugar de un grupo hidroxilo en la posición para.

Unicidad

4-hidroxibezoil-CoA es único debido a su papel en reacciones enzimáticas específicas que involucran el grupo hidroxilo en la posición para. Este grupo funcional le permite participar en vías bioquímicas únicas, particularmente en la degradación de compuestos aromáticos clorados .

Actividad Biológica

4-Hydroxybenzoyl-CoA (4-HB-CoA) is a significant intermediate in the anaerobic metabolism of phenolic compounds, particularly in the degradation pathways of aromatic pollutants. This article explores its biological activity, focusing on its enzymatic interactions, kinetic properties, and relevance in microbial metabolism.

Chemical Structure and Formation

4-HB-CoA is formed through the activation of 4-hydroxybenzoate by coenzyme A (CoA), a process catalyzed by specific ligases. The compound serves as a substrate for various enzymes involved in metabolic pathways, particularly within certain bacteria such as Pseudomonas species.

Enzymatic Activity

Key Enzymes Involved:

- This compound Thioesterase : This enzyme catalyzes the hydrolysis of 4-HB-CoA to yield CoA and 4-hydroxybenzoate. Kinetic studies reveal that the enzyme operates optimally at a pH between 6 and 10, with a turnover number () of approximately 18 s and a Michaelis constant () of about 1.2 μM for 4-HB-CoA .

- This compound Reductase (4-HBCR) : This enzyme plays a crucial role in the anaerobic degradation of phenolic compounds by catalyzing the reductive removal of hydroxyl groups from 4-HB-CoA, producing benzoyl-CoA and water. It belongs to the xanthine oxidase family and is characterized by multiple redox-active centers .

Kinetic Properties

The kinetic parameters for the thioesterase and reductase enzymes have been extensively studied. The thioesterase exhibits a two-step catalytic mechanism where proton transfer is identified as the rate-limiting step . The kinetic constants for the thioesterase are summarized in Table 1.

| Enzyme | (s) | (μM) | pH Optimum |

|---|---|---|---|

| This compound Thioesterase | 18 | 1.2 | 6 - 10 |

| This compound Reductase | N/A | N/A | Anaerobic |

Environmental Impact

Research has shown that Pseudomonas strains capable of degrading chlorinated aromatic compounds utilize the 4-HB-CoA pathway effectively. For instance, Pseudomonas sp. strain CBS3 has been characterized for its ability to metabolize chlorobenzoates via this pathway, highlighting its ecological significance in bioremediation processes .

Structural Studies

Crystallization studies of 4-HBCR have provided insights into its structural biology, revealing intricate details about its active site and electron transfer mechanisms. These studies indicate that the enzyme contains multiple iron-sulfur clusters that facilitate electron transfer during substrate reduction .

Propiedades

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVXPVBFJBTNIJ-TYHXJLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950415 | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27718-41-8 | |

| Record name | Coenzyme A, S-(4-hydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27718-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027718418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybenzoyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.